molecular formula C22H20N4O4S B11365101 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate

Cat. No.: B11365101
M. Wt: 436.5 g/mol
InChI Key: MHCQBSDRYWGXFG-UHFFFAOYSA-N
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Description

4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Pyrrolidinone Formation: The next step involves the synthesis of the pyrrolidinone ring. This can be done by reacting 2-methylphenylacetic acid with an appropriate amine under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the thiadiazole and pyrrolidinone intermediates with 4-aminophenyl acetate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting certain enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown activity against certain types of cancer cells and may have applications in the treatment of neurodegenerative diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt disease pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl methyl ester
  • 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl ethyl ester

Uniqueness

Compared to similar compounds, 4-({5-[1-(2-Methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}carbamoyl)phenyl acetate has unique properties due to the presence of the acetate group. This group can influence the compound’s solubility, stability, and reactivity, making it distinct from its methyl and ethyl ester counterparts.

Properties

Molecular Formula

C22H20N4O4S

Molecular Weight

436.5 g/mol

IUPAC Name

[4-[[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]carbamoyl]phenyl] acetate

InChI

InChI=1S/C22H20N4O4S/c1-13-5-3-4-6-18(13)26-12-16(11-19(26)28)21-24-25-22(31-21)23-20(29)15-7-9-17(10-8-15)30-14(2)27/h3-10,16H,11-12H2,1-2H3,(H,23,25,29)

InChI Key

MHCQBSDRYWGXFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)OC(=O)C

Origin of Product

United States

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